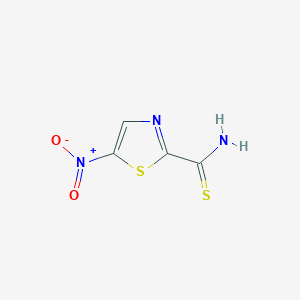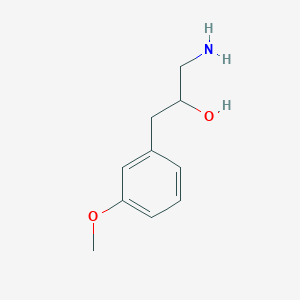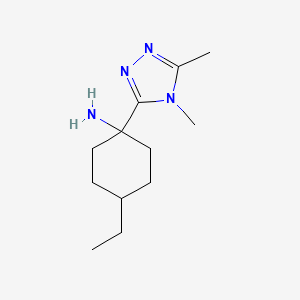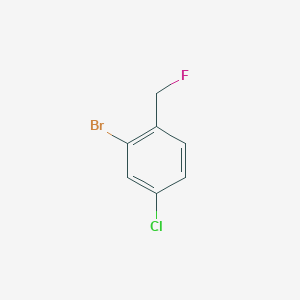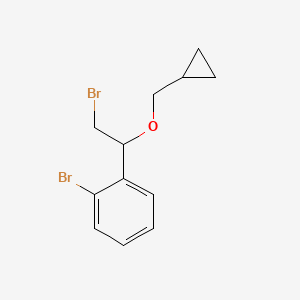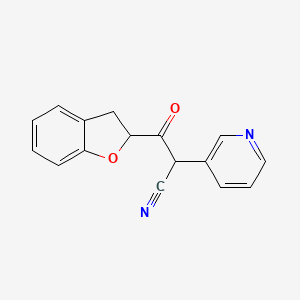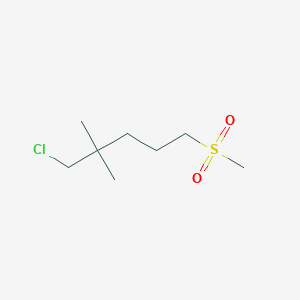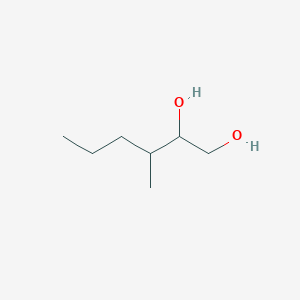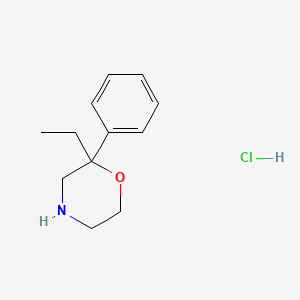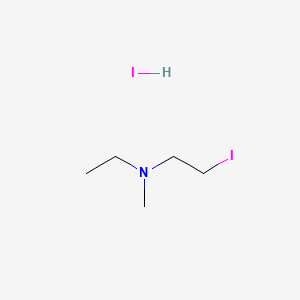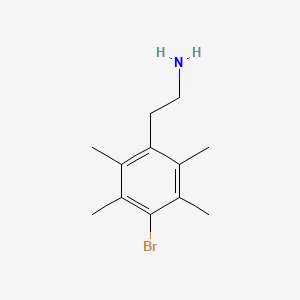![molecular formula C8H12N2 B13632422 7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
7-Azabicyclo[2.2.1]heptane-1-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[221]heptane-1-acetonitrile is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-1-acetonitrile can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by further functionalization . Another method includes the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The use of catalysts such as platinum oxide can significantly improve the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-1-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-1-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of fluorescent dyes, it acts as an electron-donating auxochrome group, enhancing the dye’s fluorescence and photostability . The compound’s bicyclic structure allows it to interact effectively with various molecular targets, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the acetonitrile group.
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in place of the nitrogen atom.
Uniqueness
7-Azabicyclo[2.2.1]heptane-1-acetonitrile is unique due to the presence of both the nitrogen atom and the acetonitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-1-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-5-8-3-1-7(10-8)2-4-8/h7,10H,1-5H2 |
InChI Key |
NFBCHPOYDANTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


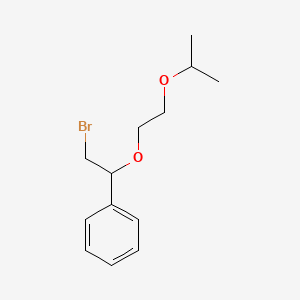
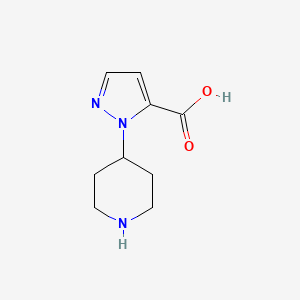
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
